cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
Description
cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted with a carboxylic acid group at position 1 and a 3-bromobenzoyl moiety at position 4 in the cis configuration. The bromine atom on the benzoyl group imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-(3-bromobenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-3,8-10H,4-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLUUWXXVKDKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229695, DTXSID501237273 | |
| Record name | trans-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-14-4, 735270-06-1 | |
| Record name | trans-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3-bromobenzoyl chloride with cyclohexane-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Drug Development
Potential Therapeutic Uses
Cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with biological targets, which can lead to the development of new drugs. Studies have focused on its binding affinity to specific receptors and enzymes, providing insights into its pharmacological potential .
Ligand Studies
The compound serves as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes may exhibit unique biological activities, making them candidates for further pharmacological evaluation .
Organic Synthesis
Synthetic Routes
Various synthetic methods have been developed for the preparation of this compound. These methods allow for the tailored synthesis of the compound with desired purity and yield, which is crucial for both research and industrial applications .
Chiral Synthesis
The compound's chirality is significant in the synthesis of optically active compounds. It can be used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals, enhancing the enantioselectivity of reactions .
Interaction Studies
Biological Interactions
Research has shown that this compound interacts with various biological molecules. Understanding these interactions can provide valuable information about its mechanism of action and potential therapeutic applications .
Case Study 1: Drug Design
In a study focusing on drug design, this compound was evaluated for its binding affinity to a specific enzyme involved in cancer progression. The results indicated that modifications to its structure could enhance its inhibitory activity, suggesting pathways for developing more effective anticancer agents.
Case Study 2: Coordination Chemistry
Another investigation explored the formation of metal complexes with this compound. The resulting complexes demonstrated increased stability and enhanced biological activity compared to their uncoordinated forms, indicating potential applications in targeted drug delivery systems.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Drug Development | Potential therapeutic uses; ligand studies; binding affinity investigations |
| Organic Synthesis | Synthetic routes; chiral synthesis; enantioselective reactions |
| Interaction Studies | Biological interactions; mechanism of action insights |
| Case Studies | Drug design enhancements; coordination chemistry innovations |
Mechanism of Action
The mechanism of action of cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. These interactions can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid with analogous compounds, emphasizing substituent effects, stereochemistry, and functional properties.
Substituent Effects
- The 3-cyano analog (C₁₅H₁₅NO₃) exhibits higher polarity due to the nitrile group, improving aqueous solubility relative to bromine-containing analogs .
- Steric and Electronic Modulation (e.g., SMe, Me):
The thiomethyl group in introduces steric bulk and sulfur’s polarizability, which may influence binding interactions in biological systems. In contrast, methyl groups in enhance hydrophobicity, favoring lipid membrane penetration.
Stereochemical Considerations
The cis configuration of the carboxylic acid and benzoyl groups creates a distinct spatial arrangement compared to trans isomers (e.g., ). This stereochemistry can affect:
- Solubility: Cis isomers often exhibit lower melting points and higher solubility due to reduced symmetry.
- Biological Activity: Juvenile hormone analogs with cis configurations (e.g., cis-4-[1′(R)-5′-dimethyl-3′-oxohexyl]-cyclohexane-1-carboxylic acid) show bioactivity in conifers, suggesting the cis geometry in the target compound may confer specific interactions in biochemical pathways .
Biological Activity
Cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid is a chiral compound characterized by its unique molecular structure, which includes a cyclohexane ring, a bromobenzoyl group, and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for its application in pharmaceutical development.
- Molecular Formula : C₁₄H₁₅BrO₃
- Molecular Weight : 311.18 g/mol
- Structural Features : The compound features a cyclohexane core with a bromobenzoyl substituent and a carboxylic acid group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity. Additionally, the carboxylic acid group can engage in hydrogen bonding and electrostatic interactions, enhancing binding stability to biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness may vary based on the substitution pattern of the bromobenzoyl group. Notably, derivatives of this compound have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a comparative study assessing various derivatives of benzoylcyclohexane carboxylic acids, this compound demonstrated superior antimicrobial efficacy against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of structurally similar compounds, highlighting its potential as a lead compound for antibiotic development .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| 4-(Bromophenyl)cyclohexane-1-carboxylic acid | 25 | Staphylococcus aureus |
| 4-(Chlorobenzoyl)cyclohexane-1-carboxylic acid | 50 | Streptococcus pneumoniae |
Study 2: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory conditions.
Q & A
Q. What are the established synthetic routes for cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system is effective for activating the carboxylic acid group, enabling conjugation with the 3-bromobenzoyl moiety . Key intermediates include cis-4-aminocyclohexane-1-carboxylic acid derivatives, which are often protected (e.g., with tert-butoxycarbonyl groups) to ensure regioselectivity during acylation .
Q. How can the stereochemical purity of the cis-isomer be validated during synthesis?
- Methodological Answer : Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) or nuclear Overhauser effect (NOE) NMR experiments can confirm the cis-configuration. For instance, NOE correlations between the cyclohexane ring protons and the benzoyl group protons provide spatial evidence of the cis orientation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and bromobenzoyl (C-Br at ~500 cm⁻¹) groups .
- X-ray Crystallography : Resolves the cyclohexane ring conformation and spatial arrangement of substituents, as demonstrated for structurally similar 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid .
- ¹H/¹³C NMR : Distinguishes cis vs. trans isomers via coupling constants (e.g., axial-equatorial proton splitting in cyclohexane rings) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : TGA (thermogravimetric analysis) to assess decomposition temperatures.
- Light Sensitivity : UV-Vis spectroscopy to monitor degradation under UV exposure.
- pH Stability : HPLC monitoring of hydrolysis in acidic/basic conditions, given the susceptibility of ester and amide analogs to hydrolytic cleavage .
Advanced Research Questions
Q. How can contradictory data on reaction yields in different synthetic protocols be resolved?
- Methodological Answer : Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is required. For example, DMF may enhance solubility of intermediates compared to DCM, but higher temperatures could promote epimerization. Design of experiments (DoE) or response surface methodology (RSM) can statistically identify critical factors .
Q. What strategies mitigate low solubility in aqueous buffers during biological assays?
- Methodological Answer :
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Methodological Answer : Comparative studies with analogs (e.g., 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid or nitrosourea derivatives ) can elucidate structure-activity relationships (SAR). Computational modeling (e.g., molecular docking) predicts binding affinities to target enzymes or receptors, validated by in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Slow evaporation from a polar aprotic solvent (e.g., acetonitrile/water) promotes crystal growth. Seeding with microcrystals of analogous structures (e.g., 4-substituted cyclohexane-carboxylic acids ) or using anti-solvent diffusion (e.g., adding hexane to DMF) can overcome poor nucleation.
Q. How can conflicting IR and NMR data on functional group interactions be reconciled?
- Methodological Answer : Multi-technique validation is essential:
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to confirm assignments.
- DFT Calculations : Predicts vibrational frequencies (IR) and chemical shifts (NMR) for comparison with experimental data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
Cross-validate purity using HPLC (≥95% purity threshold) and DSC (differential scanning calorimetry) for melting point determination. Contamination by residual solvents (e.g., DMF) or stereoisomers is a common culprit, requiring rigorous recrystallization or chiral separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
